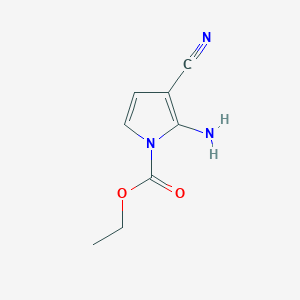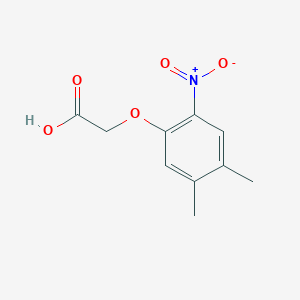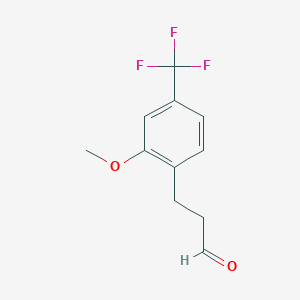![molecular formula C14H22O6 B15231299 Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features two 1,3-dioxolane rings fused to a bicyclo[2.2.2]octane core, with two hydroxymethyl groups attached at the 1’ and 4’ positions. The intricate structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursors such as bicyclo[2.2.2]octane derivatives undergo [4+2] cycloaddition with dioxolane derivatives under controlled conditions . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the dioxolane rings or the bicyclo[2.2.2]octane core.
Substitution: Functional groups on the dioxolane rings or the bicyclo[2.2.2]octane core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the dioxolane rings or the bicyclo[2.2.2]octane core.
科学研究应用
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxymethyl groups can form hydrogen bonds, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: Similar spirocyclic structure but with a bicyclo[2.2.1]heptane core.
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic cores but different functional groups.
Uniqueness
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.2]octane-5’,2’‘-[1,3]dioxolane]-1’,4’-dimethanol is unique due to its dual dioxolane rings and hydroxymethyl groups, which provide distinct reactivity and stability. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H22O6 |
|---|---|
分子量 |
286.32 g/mol |
InChI |
InChI=1S/C14H22O6/c15-8-11-1-3-12(9-16,4-2-11)13(7-11)19-10-14(20-13)17-5-6-18-14/h15-16H,1-10H2 |
InChI 键 |
IHBVZUFWRUTBGH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CC23OCC4(O3)OCCO4)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)
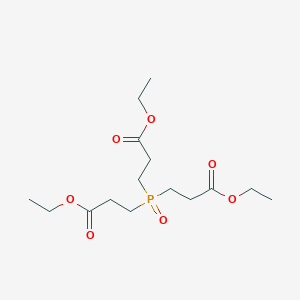

![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
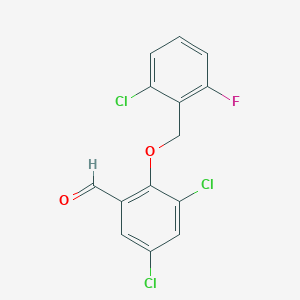
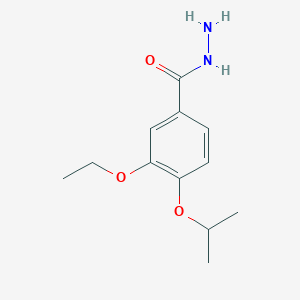
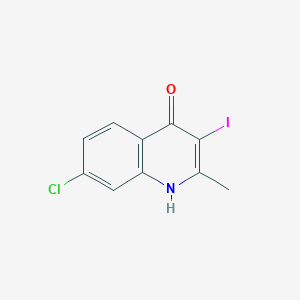

![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
